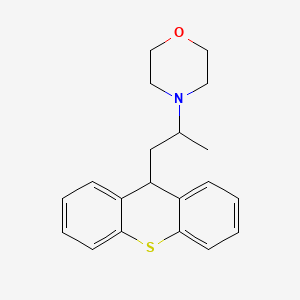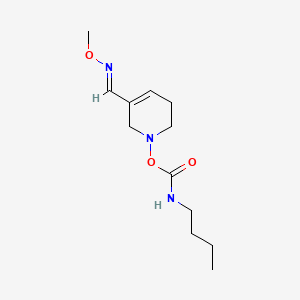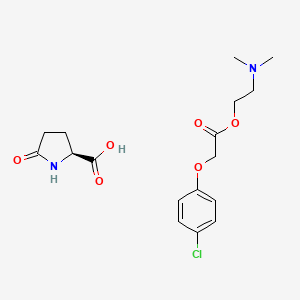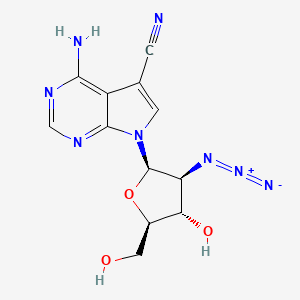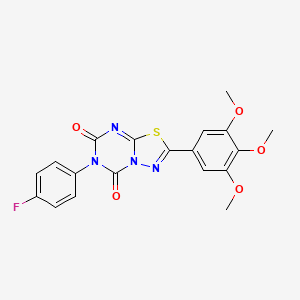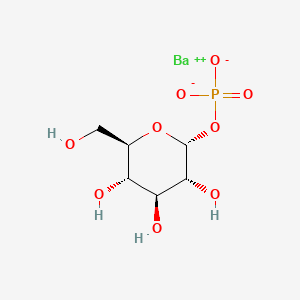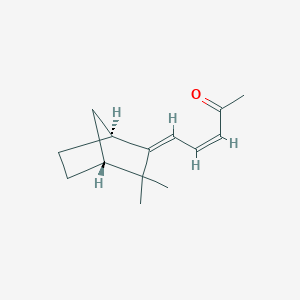
Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)-2-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)-2-hydroxy- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with bromophenyl, chlorophenyl, and dimethylaminophenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives typically involves the condensation of carboxylic acids and amines. For this specific compound, the synthetic route may involve multiple steps, including the formation of intermediate compounds. One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. The process may involve the use of solid acid catalysts and ultrasonic irradiation to enhance reaction rates and yields . The scalability of this method makes it suitable for large-scale production in pharmaceutical and chemical industries.
化学反応の分析
Types of Reactions
Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Halogen substitution reactions can replace bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various halogenated derivatives.
科学的研究の応用
Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)-2-hydroxy- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the aggregation of polyglutamine sequences in proteins, which is relevant in the context of neurodegenerative diseases like Huntington’s Disease . The compound’s effects are mediated through its binding to target proteins, altering their structure and function.
類似化合物との比較
Similar Compounds
N-(4-Bromophenyl)-3-((4-bromophenyl)amino)sulfonyl benzamide: Known for its inhibitory effects on protein aggregation.
Benzamide, N-(4-fluorophenyl)-3-bromo-: Another benzamide derivative with distinct chemical properties.
Benzamide, 2-bromo-N-methyl-: A simpler benzamide derivative with different functional groups.
Uniqueness
The uniqueness of Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)-2-hydroxy- lies in its complex structure, which imparts specific chemical reactivity and biological activity. The combination of bromophenyl, chlorophenyl, and dimethylaminophenyl groups makes it distinct from other benzamide derivatives, offering unique applications in research and industry.
特性
CAS番号 |
87444-03-9 |
|---|---|
分子式 |
C25H24BrClN4O3 |
分子量 |
543.8 g/mol |
IUPAC名 |
N-[3-[(4-bromoanilino)methyl]-3-chloro-2-[4-(dimethylamino)phenyl]-4-oxoazetidin-1-yl]-2-hydroxybenzamide |
InChI |
InChI=1S/C25H24BrClN4O3/c1-30(2)19-13-7-16(8-14-19)22-25(27,15-28-18-11-9-17(26)10-12-18)24(34)31(22)29-23(33)20-5-3-4-6-21(20)32/h3-14,22,28,32H,15H2,1-2H3,(H,29,33) |
InChIキー |
CXUOOWLKKAGEPB-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2C(C(=O)N2NC(=O)C3=CC=CC=C3O)(CNC4=CC=C(C=C4)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


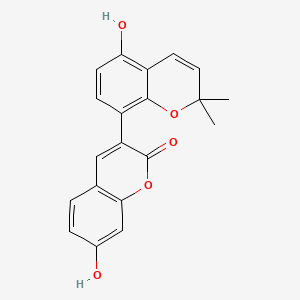

![potassium;3-[bis(carboxylatomethyl)amino]propanoate](/img/structure/B12712104.png)

